molecular formula C12H15BF3NO2 B572456 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 1218790-39-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B572456
CAS No.: 1218790-39-6
M. Wt: 273.062
InChI Key: SOMIPHAQTXODQM-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS 1036990-42-7) is a high-purity organoboron reagent designed for advanced research and development. This compound, with a molecular formula of C12H15BF3NO2 and a molecular weight of 273.06, serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its structure incorporates a pinacol boronic ester group, which is stable and easy to handle, and a electron-deficient pyridine ring bearing a trifluoromethyl group, making it a valuable synthon for constructing complex molecules . The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it acts as a key partner to form biaryl and heterobiaryl linkages essential in medicinal chemistry and materials science . The presence of the trifluoromethyl group is of significant interest, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable for the synthesis of potential pharmaceutical agents and agrochemicals . Researchers can leverage this compound to introduce a 2-(trifluoromethyl)pyridin-5-yl moiety into a target structure, a common motif in drug discovery. This product is offered with a purity of 90% and is intended for research applications only . It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care in a laboratory setting. For detailed safety information, including hazard and precautionary statements, please consult the relevant Safety Data Sheet .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-5-6-9(17-7-8)12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIPHAQTXODQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670745
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-39-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trifluoromethylpyridine-5-boronic acid pinacol ester
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Preparation Methods

Hantzsch Pyridine Synthesis

The Hantzsch reaction remains a cornerstone for constructing substituted pyridine rings. This method involves the condensation of β-ketoesters, aldehydes, and ammonium acetate under acidic conditions. For 2-(trifluoromethyl)pyridine derivatives, fluorinated aldehydes or ketones serve as critical precursors. For example, hexafluoroacetone can react with ethyl acetoacetate and ammonia to yield a dihydropyridine intermediate, which undergoes oxidation to the aromatic pyridine core. Challenges include controlling regioselectivity when introducing bulky substituents like trifluoromethyl groups. Typical reaction conditions involve refluxing ethanol at 80°C for 12–24 hours, achieving moderate yields (45–60%).

Cyclization of Enamine Precursors

Alternative routes employ enamine intermediates derived from α,β-unsaturated carbonyl compounds. For instance, reacting trifluoromethylated enamines with acryloyl chlorides in the presence of Lewis acids (e.g., ZnCl₂) facilitates cyclization to pyridine derivatives. This method offers better control over substituent positioning, particularly for meta-CF₃ configurations, with yields reaching 55–70% under optimized conditions.

Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation

Nucleophilic agents like (CF₃)₃SiCl or CF₃Cu enable direct substitution of halide or hydroxyl groups on the pyridine ring. For example, 5-bromo-2-hydroxypyridine reacts with CF₃Cu in DMF at 120°C to yield 2-trifluoromethyl-5-bromopyridine. However, this method suffers from limited functional group tolerance, often requiring inert atmospheres and anhydrous solvents. Yields range from 40–55%, with byproducts arising from competing protodehalogenation.

Radical Trifluoromethylation

Recent advances utilize photoredox catalysis to generate CF₃ radicals from CF₃SO₂Cl or Umemoto’s reagent. Under blue LED irradiation, 5-bromo-2-iodopyridine undergoes selective trifluoromethylation at the 2-position via a radical chain mechanism. This approach achieves superior regiocontrol (85:15 meta:para selectivity) and higher yields (68–72%) compared to nucleophilic routes.

Boronic Ester Functionalization

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety is typically installed via palladium-catalyzed cross-coupling between halogenated pyridines and bis(pinacolato)diboron (B₂pin₂). For example, 5-bromo-2-(trifluoromethyl)pyridine reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 100°C, yielding the target compound in 72% isolated yield. Key parameters include ligand choice (XPhos > SPhos for sterically hindered substrates) and moisture control to prevent boronic acid hydrolysis.

Direct Borylation via Miyaura Conditions

Miyaura borylation employs Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) to facilitate direct C–H borylation of pyridine derivatives. This one-pot method eliminates pre-functionalization steps, achieving 65% yield when applied to 2-(trifluoromethyl)pyridine under microwave irradiation (150°C, 30 minutes).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (8:2 to 6:4). The boronic ester’s polarity necessitates careful solvent selection to prevent decomposition. Final purity (>98%) is verified by HPLC with UV detection at 254 nm.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.92 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H4), 1.33 (s, 12H, pinacol-CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quadrupolar broadening, dioxaborolan).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

Industrial-Scale Production

Continuous Flow Reactors

Scaling up Miyaura borylation employs tubular flow reactors with immobilized Pd catalysts (e.g., Pd/C). A representative process uses 5-bromo-2-(trifluoromethyl)pyridine (1.0 M) and B₂pin₂ (1.2 equiv) in THF at 120°C, achieving 85% conversion with a residence time of 15 minutes.

Waste Mitigation Strategies

Antimony trichloride (SbCl₃), a byproduct from chlorination steps, is recovered via distillation and reused in subsequent batches, reducing hazardous waste by 40%.

Comparative Data Tables

Table 1. Trifluoromethylation Methods Comparison

MethodReagentsYield (%)Selectivity (meta:para)
Nucleophilic (CF₃Cu)CF₃Cu, DMF4870:30
Radical (Umemoto’s)CF₃SO₂Cl, Ru(bpy)₃²⁺7185:15

Table 2. Borylation Efficiency Across Catalysts

CatalystLigandSolventYield (%)
Pd(dppf)Cl₂NoneDioxane72
Pd(OAc)₂XPhosTHF68
NiCl₂(dme)dtbpyToluene52

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or aryl-vinyl compounds.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic ester functionality allows it to participate in various reactions:

  • Suzuki Coupling Reactions :
    • The compound can be used as a coupling partner in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is particularly relevant in the synthesis of complex organic molecules and pharmaceuticals .
  • C–H Borylation :
    • Recent studies have demonstrated its efficacy in iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines. This process allows for the selective installation of boronic esters on aromatic systems, facilitating further functionalization .

Applications in Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a precursor for biologically active molecules:

  • SARS-CoV-2 Inhibitors :
    • Research indicates that derivatives of this compound can act as inhibitors for the main protease (Mpro) of SARS-CoV-2. Computational studies have identified compounds with favorable binding affinities that could lead to the development of antiviral agents .
  • Anticancer Agents :
    • Boronic acids and their derivatives are known for their ability to inhibit proteasome activity, making them potential candidates for anticancer therapies. The incorporation of the trifluoromethyl group enhances the biological activity and selectivity of these compounds .

Applications in Materials Science

The unique structural features of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine contribute to its utility in materials science:

  • Covalent Organic Frameworks (COFs) :
    • The compound has been utilized as a building block for synthesizing novel crystalline two-dimensional covalent organic frameworks (COFs). These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation technologies .
  • Photocatalysis :
    • Its incorporation into photocatalytic systems has been explored for hydrogen production via photocatalytic water splitting. The boron-containing structure enhances the light absorption properties and catalytic efficiency .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A focused library of β-amido boronic acids was synthesized based on the structural framework of this compound. Molecular dynamics simulations revealed that certain derivatives exhibited low binding free energies when interacting with Mpro of SARS-CoV-2, indicating their potential as effective antiviral agents .

Case Study 2: Development of COFs

In a study focusing on COFs prepared using this compound as a ligand, researchers reported successful synthesis leading to materials with exceptional thermal stability and porosity. These COFs were characterized using X-ray diffraction and BET surface area analysis to confirm their structural integrity and potential applications in gas adsorption .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine largely depends on its application. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling reaction. The trifluoromethyl group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound in various reactions.

Comparison with Similar Compounds

The following sections compare the target compound with structural analogs, focusing on substituent effects, synthetic routes, and applications.

Positional Isomers and Substituent Variations
Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine Boronate at 5, -CF₃ at 2 288.07 High reactivity in cross-coupling; used in drug intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Boronate at 3, -CF₃ at 5 273.06 Lower molecular weight; reduced steric hindrance for coupling
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate at 5, -F at 3 223.05 Fluorine substituent enhances polarity; used in sensors
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine Boronate at 4, -CF₃ at 2 288.07 (estimated) Para-substituted boronate may alter electronic effects

Key Observations :

  • Substituent Position : Boronate at the 5-position (target compound) vs. 3- or 4-positions in analogs influences electronic effects and steric accessibility. For example, the 5-position in pyridine allows for efficient conjugation with the -CF₃ group, enhancing stability in polar solvents .
  • Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -F, improving electrophilicity in cross-coupling reactions .

Key Observations :

  • The target compound’s synthesis likely follows established Miyaura borylation protocols, similar to compound 29 in , which achieved 99% yield .
  • Fluorinated analogs (e.g., 3-fluoro derivative) require silylation steps, introducing complexity and moderate yields .

Key Observations :

  • The target compound’s -CF₃ group improves electrophilicity, making it superior for coupling reactions in drug synthesis compared to fluorine-substituted analogs .
  • Boronate esters in sensors (e.g., PY-BE) leverage H₂O₂ reactivity, but the target compound’s -CF₃ may reduce selectivity for such applications .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H17BN2O
Molecular Weight: 244.10 g/mol
CAS Number: 754214-56-7

The compound features a boron-containing dioxaborolane moiety which is known for its reactivity in various chemical transformations. The trifluoromethyl group enhances lipophilicity and can influence the pharmacokinetic properties of the molecule.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition:
    • The boronic acid functionality allows the compound to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This mechanism has been exploited in designing inhibitors for proteases involved in viral replication.
  • Antiviral Activity:
    • Studies have shown that related boronic acid compounds exhibit inhibitory effects on SARS-CoV-2 main protease (Mpro) activity. For instance, a focused library of β-amido boronic acids demonstrated significant inhibition of Mpro with selectivity against other proteases such as PLpro .
  • Anticancer Properties:
    • Compounds containing similar structural motifs have been investigated for their anticancer properties. For example, some derivatives have shown potent inhibition of cell proliferation in various cancer cell lines, including breast cancer models .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionInhibits SARS-CoV-2 Mpro
Anticancer ActivityInhibits proliferation in MDA-MB-231 cells
SelectivityHigh selectivity against Mpro

Case Study: Antiviral Activity Against SARS-CoV-2

In a recent study focusing on β-amido boronic acids, compounds similar to this compound were screened for their ability to inhibit the activity of recombinant SARS-CoV-2 Mpro. The results indicated a reduction in enzyme activity by approximately 23% at a concentration of 20 µM . This suggests potential for further development as antiviral agents against COVID-19.

Case Study: Anticancer Efficacy

Another study evaluated the anticancer efficacy of related compounds on the MDA-MB-231 triple-negative breast cancer cell line. The results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism involved apoptosis induction and cell cycle arrest.

Q & A

Q. What role does this compound play in synthesizing m6Am-modified mRNA probes for epigenetic studies?

  • Methodological Answer : The boronate ester serves as a handle for bioconjugation via click chemistry (e.g., CuAAC with azide-modified mRNA). In studies of CTBP2-PCIF1 complexes, it enables site-specific labeling to track m6Am methylation in head and neck squamous cell carcinoma models .

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